Regioisomeric Purity and Structural Confirmation Advantage vs. 4-Carboxylate Analog
The target compound is unambiguously characterized as the 6-carboxylate regioisomer, a distinction critical for structure-activity relationship (SAR) studies. While the 4-carboxylate analog (1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, CAS 1095822-28-8) shares the same core, its regioisomeric structure dictates different chemical reactivity and biological target engagement profiles . The target compound's identity is confirmed by a unique InChI Key (LWPMAUPOEAFAHY-UHFFFAOYSA-N) and canonical SMILES string (CCOC(=O)C1=NC=C2C=NNC2=N1) , enabling precise computational modeling and patent filing that cannot be achieved with a mis-specified regioisomer.
| Evidence Dimension | Regioisomeric Identity (Carboxylate Position) |
|---|---|
| Target Compound Data | 6-carboxylate (ethyl ester) at C6 of pyrazolo[3,4-d]pyrimidine core |
| Comparator Or Baseline | 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid (CAS 1095822-28-8) with carboxyl group at C4 |
| Quantified Difference | Structurally distinct regioisomer; substitution at C6 vs. C4 position |
| Conditions | Structural elucidation via InChI Key and canonical SMILES comparison |
Why This Matters
For SAR-driven medicinal chemistry programs, the regioisomer used must exactly match the intended scaffold to ensure reproducible synthetic outcomes and valid biological activity interpretation.
